molecular formula C12H13BrIN3O2 B15303005 tert-butyl 2-{2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate

tert-butyl 2-{2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate

Katalognummer: B15303005
Molekulargewicht: 438.06 g/mol
InChI-Schlüssel: IZFSHUHKSJONJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 2-{2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate: is a complex organic compound that features a pyrrolo[2,3-b]pyrazine core substituted with bromine and iodine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-{2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate typically involves multi-step organic reactions. One common method includes the bromination and iodination of a pyrrolo[2,3-b]pyrazine precursor, followed by esterification with tert-butyl bromoacetate. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the esterification process.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl 2-{2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or DMF.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while Suzuki coupling with phenylboronic acid would produce a biaryl compound .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, tert-butyl 2-{2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate is used as a building block for synthesizing more complex molecules.

Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmacophore. Its derivatives may exhibit biological activities such as kinase inhibition, making it a candidate for drug development, particularly in oncology and immunology .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional group compatibility make it suitable for producing high-performance polymers and coatings .

Wirkmechanismus

The mechanism of action of tert-butyl 2-{2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate is primarily related to its ability to interact with specific molecular targets. In biological systems, it may inhibit kinase enzymes by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and modulation of immune responses .

Vergleich Mit ähnlichen Verbindungen

    tert-Butyl bromoacetate: Used as an intermediate in organic synthesis and shares the tert-butyl ester functional group.

    tert-Butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate: Another pyrrolo[2,3-b]pyrazine derivative used in kinase inhibitor synthesis.

Uniqueness: tert-Butyl 2-{2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate is unique due to the presence of both bromine and iodine atoms on the pyrrolo[2,3-b]pyrazine core. This dual halogenation provides distinct reactivity patterns and allows for versatile functionalization, making it a valuable compound in synthetic chemistry and drug discovery .

Eigenschaften

Molekularformel

C12H13BrIN3O2

Molekulargewicht

438.06 g/mol

IUPAC-Name

tert-butyl 2-(2-bromo-7-iodopyrrolo[2,3-b]pyrazin-5-yl)acetate

InChI

InChI=1S/C12H13BrIN3O2/c1-12(2,3)19-9(18)6-17-5-7(14)10-11(17)15-4-8(13)16-10/h4-5H,6H2,1-3H3

InChI-Schlüssel

IZFSHUHKSJONJS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)CN1C=C(C2=NC(=CN=C21)Br)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.